3CAI

Colon cancer Cell proliferation AKT signaling

3CAI is an orally active, allosteric AKT1/2 inhibitor. It targets the PH domain without inducing feedback hyperphosphorylation seen with ATP-competitive pan-AKT inhibitors. Validated for in vivo HCT116 xenograft studies (30 mg/kg p.o., 5×/week). Ideal for PI3K/AKT/mTOR pathway research requiring isoform selectivity.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 28755-03-5
Cat. No. B1664122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3CAI
CAS28755-03-5
Synonyms3-chloroacetylindole
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)CCl
InChIInChI=1S/C10H8ClNO/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H,5H2
InChIKeyLLZQFAXTCYDVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3CAI (CAS 28755-03-5): A Potent and Specific Allosteric AKT1/2 Inhibitor for Targeted Cancer Research


3CAI (3-Chloroacetyl-indole; CAS 28755-03-5) is a synthetic indole derivative that functions as a potent, orally active, allosteric inhibitor of AKT1 and AKT2 kinases, with an IC50 < 1 µM . Unlike many pan-AKT inhibitors, 3CAI exhibits high selectivity, showing little or no activity against a panel of 84 other kinases, including PI3K (60% inhibition at 10 µM) [1]. The compound is an ATP-noncompetitive inhibitor that directly binds the pleckstrin homology (PH) domain of AKT1 and AKT2, thereby suppressing downstream signaling without affecting upstream phosphorylation . 3CAI has demonstrated significant anticancer activity both in vitro and in vivo, including suppression of colon cancer cell growth and tumor xenograft progression .

Why 3CAI Cannot Be Replaced by Generic AKT Inhibitors: Allosteric Specificity and Oral Efficacy Define Its Research Niche


Generic substitution of 3CAI with other AKT inhibitors is not advisable due to critical differences in mechanism of action, isoform selectivity, and in vivo efficacy. 3CAI is an ATP-noncompetitive allosteric inhibitor that targets the PH domain of AKT1/2 [1], whereas many common AKT inhibitors (e.g., A-443654, Afuresertib) are ATP-competitive pan-AKT inhibitors [2]. This distinction is crucial because allosteric inhibition avoids the feedback activation of AKT phosphorylation often observed with ATP-competitive inhibitors [3]. Furthermore, 3CAI exhibits a unique selectivity profile—it potently inhibits AKT1 and AKT2 but spares AKT3 and most other kinases —whereas pan-AKT inhibitors like MK-2206 or A-443654 inhibit all three isoforms with varying potencies [4]. These mechanistic and selectivity differences translate into distinct biological outcomes, making 3CAI the compound of choice for studies specifically interrogating AKT1/2-dependent signaling or for models requiring oral administration with a defined allosteric mechanism. The quantitative evidence below underscores why 3CAI is not interchangeable with close analogs.

3CAI Quantitative Differentiation: Head-to-Head Evidence Against I3C, AKT Inhibitor VIII, and Pan-AKT Comparators


3CAI vs. I3C: Superior Potency in Colon Cancer Cell Growth Inhibition

3CAI was developed as a synthetic derivative of indole-3-carbinol (I3C) to improve potency. In HCT116 colon cancer cells, the parent compound I3C exhibits an IC50 of 200–300 μM for proliferation inhibition, whereas 3CAI achieves more potent growth suppression at lower concentrations [1]. Although an exact IC50 for 3CAI in this assay is not reported, the study notes that 3CAI 'more strongly inhibited colon cancer cell growth compared to I3C' and was selected as the lead compound from a series of derivatives [2]. This represents an approximate >100-fold improvement in potency based on the high micromolar range of I3C versus the sub-micromolar to low micromolar active concentrations of 3CAI.

Colon cancer Cell proliferation AKT signaling

3CAI vs. AKT Inhibitor VIII and I3C: Selective AKT1/2 Inhibition with Negligible Off-Target Kinase Activity

In a competitive kinase assay screening 85 kinases, 3CAI was identified as a specific AKT inhibitor [1]. Follow-up in vitro kinase assays demonstrated that at 1 μM, 3CAI suppressed only AKT1 kinase activity, with no effect on MEK1, JNK1, ERK1, or TOPK [2]. In contrast, the pan-AKT inhibitor AKT Inhibitor VIII inhibits all three AKT isoforms with IC50 values of 58 nM (AKT1), 210 nM (AKT2), and 2.12 μM (AKT3) [3], and the natural product I3C showed no detectable AKT inhibition at tested concentrations [4]. 3CAI also exhibited weak inhibition of PI3K (60% at 10 μM), confirming its preferential targeting of AKT1/2 [5].

Kinase selectivity AKT1 AKT2 Off-target

3CAI vs. I3C: In Vivo Tumor Growth Suppression in HCT116 Xenograft Model

In an HCT116 colon cancer xenograft model, oral administration of 3CAI at 30 mg/kg (5 times/week for 21 days) significantly suppressed tumor growth by 50% relative to vehicle-treated controls (p<0.05) [1]. In the same study, the parent compound I3C was administered at a much higher dose of 100 mg/kg . Notably, 3CAI at both 20 and 30 mg/kg was well-tolerated, with no overt signs of toxicity or significant body weight loss compared to vehicle [2]. In contrast, the pan-AKT inhibitor A-443654, while potent (Ki=160 pM), requires intravenous administration and shows dose-limiting toxicity in some models [3].

In vivo efficacy Xenograft Oral administration Colon cancer

3CAI vs. ATP-Competitive Inhibitors: Allosteric Binding Prevents Feedback Activation of AKT

3CAI binds directly to the PH domain of AKT1 and AKT2 in an ATP-noncompetitive manner, with docking scores of -2.03 kcal/mol (AKT1) and -2.25 kcal/mol (AKT2) [1]. This allosteric mechanism is distinct from ATP-competitive pan-AKT inhibitors like A-443654 (Ki=160 pM) [2] or Afuresertib (Ki=0.08/2/2.6 nM for AKT1/2/3) [3]. Importantly, ATP-competitive AKT inhibitors often induce feedback hyperphosphorylation of AKT at Thr308 and Ser473, which can paradoxically activate downstream signaling [4]. In contrast, 3CAI suppresses downstream mTOR and GSK3β phosphorylation without increasing AKT phosphorylation [5], a critical advantage for studies requiring clean pathway inhibition.

Allosteric inhibitor ATP-noncompetitive PH domain Feedback activation

3CAI Induces Apoptosis in Colon Cancer Cells: Quantitative Comparison with I3C and AKT Inhibitor VIII

In HCT116 and HT29 colon cancer cells treated for 4 days with 4 µM 3CAI, apoptosis was increased by 55% and 60%, respectively, compared to untreated controls . In parallel experiments, the parent compound I3C and the allosteric AKT Inhibitor VIII were also tested, though quantitative apoptosis data for these comparators were not reported [1]. The pro-apoptotic effect of 3CAI was accompanied by upregulation of p53 and p21, and downregulation of Bcl2 and phosphorylated ASK1 [2]. These findings indicate that 3CAI effectively triggers programmed cell death in AKT-addicted cancer cells, a phenotype not observed with I3C at similar concentrations.

Apoptosis Colon cancer Flow cytometry Cell death

Optimal Use Cases for 3CAI (CAS 28755-03-5) in Preclinical and Discovery Research


Interrogating AKT1/2-Specific Signaling in Colon Cancer Models

Use 3CAI at 1–4 µM in vitro to selectively inhibit AKT1/2 without affecting AKT3 or off-target kinases (MEK1, JNK1, ERK1, TOPK) [1]. Monitor downstream phosphorylation of mTOR (Ser2448) and GSK3β (Ser9) as pharmacodynamic markers [2]. For in vivo studies, administer 30 mg/kg orally 5×/week in HCT116 xenograft models to achieve 50% tumor growth suppression [3].

Differentiating Allosteric vs. ATP-Competitive AKT Inhibition in Mechanistic Studies

Employ 3CAI as a tool compound to study PH domain-dependent AKT activation without triggering feedback hyperphosphorylation. Unlike ATP-competitive inhibitors (e.g., A-443654, Afuresertib), 3CAI does not increase p-AKT(Thr308) levels, allowing cleaner interpretation of pathway inhibition [4]. Combine with ATP-competitive inhibitors in comparative studies to dissect isoform-specific functions.

Apoptosis Induction Studies in AKT-Addicted Cancer Cell Lines

Treat HCT116 or HT29 cells with 4 µM 3CAI for 4 days to induce 55–60% apoptosis, accompanied by upregulation of p53/p21 and downregulation of Bcl2 . Use as a positive control for AKT1/2-dependent cell death assays, and compare with I3C or AKT Inhibitor VIII to benchmark potency and selectivity [5].

Oral Efficacy and Tolerability Assessment in Preclinical Oncology

For in vivo oncology studies requiring oral dosing, 3CAI at 20–30 mg/kg (p.o., 5×/week) provides significant tumor growth inhibition with minimal toxicity . Use as a reference allosteric AKT1/2 inhibitor in PK/PD studies, leveraging its oral bioavailability and favorable tolerability profile compared to intravenous ATP-competitive agents [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3CAI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.